2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 4-fluoroacetophenone can be reacted with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring.
Introduction of the Acetic Acid Moiety: The thiazole intermediate can then be reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acetic acid moiety can facilitate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chlorophenyl)-2-methylthiazol-5-yl)acetic acid
- 2-(4-(4-Bromophenyl)-2-methylthiazol-5-yl)acetic acid
- 2-(4-(4-Methylphenyl)-2-methylthiazol-5-yl)acetic acid
Uniqueness
2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving pharmacokinetic profiles. This makes the compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFDKAVVGHWKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368369 |
Source
|
Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568543-71-5 |
Source
|
Record name | [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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